molecular formula C19H12F3N5OS B286843 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole

7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole

Cat. No. B286843
M. Wt: 415.4 g/mol
InChI Key: JWXWXVUBNIPLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole, also known as MRS1477, is a small molecule that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of benzisoxazole derivatives and has been found to exhibit potent and selective activity towards the P2Y14 receptor.

Mechanism of Action

7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole exerts its effects by selectively binding to the P2Y14 receptor, which is a member of the purinergic receptor family. This receptor is primarily expressed on immune cells such as macrophages and dendritic cells and plays a key role in the regulation of immune responses. Activation of the P2Y14 receptor by 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Biochemical and Physiological Effects:
7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole has been found to have a number of biochemical and physiological effects. In addition to its immunomodulatory effects, 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole has also been shown to inhibit the proliferation of cancer cells and promote apoptosis. This compound has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole is its high selectivity towards the P2Y14 receptor, which makes it an ideal tool for investigating the role of this receptor in various biological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole. One area of interest is the development of more potent analogs of this compound that may have greater therapeutic potential. Another potential avenue of research is the investigation of the role of the P2Y14 receptor in other biological processes beyond the immune system, such as in the central nervous system. Overall, 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole is a promising compound that has the potential to advance our understanding of a wide range of biological processes.

Synthesis Methods

The synthesis of 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole involves a multi-step process that includes the use of various reagents and solvents. The first step involves the preparation of 7-methyl-3-nitro-1,2-benzisoxazole, which is then reduced to the corresponding amine using a reducing agent such as zinc dust. The amine is then reacted with 3-(4-trifluoromethylphenyl)-6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.

Scientific Research Applications

7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of immunology. Studies have shown that 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole can modulate the immune response by selectively targeting the P2Y14 receptor, which is involved in the regulation of various immune cells. This has led to the investigation of 7-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C19H12F3N5OS

Molecular Weight

415.4 g/mol

IUPAC Name

7-methyl-3-[[3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-1,2-benzoxazole

InChI

InChI=1S/C19H12F3N5OS/c1-10-3-2-4-13-14(26-28-16(10)13)9-15-25-27-17(23-24-18(27)29-15)11-5-7-12(8-6-11)19(20,21)22/h2-8H,9H2,1H3

InChI Key

JWXWXVUBNIPLIN-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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